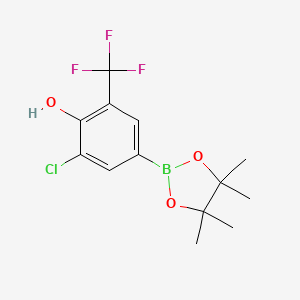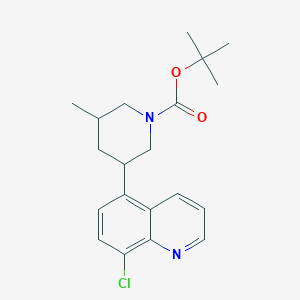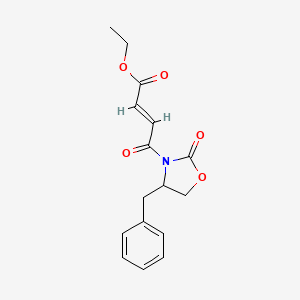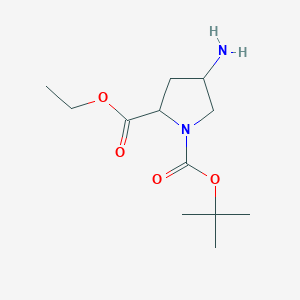
5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane at room temperature. The reaction mixture is then purified by column chromatography to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, resulting in the formation of various reduced derivatives.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, especially at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with modified chloro or trifluoromethyl groups.
Substitution: Substituted phenylboronic esters with various functional groups.
Scientific Research Applications
Chemistry:
Suzuki–Miyaura Coupling: Widely used in the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Boron Neutron Capture Therapy: Potential application as a boron carrier for targeted cancer therapy.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Employed in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura cross-coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The molecular targets include various organic substrates, and the pathways involved are primarily related to palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Hydroxyphenylboronic acid pinacol ester
- 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester
Comparison:
- Uniqueness: The presence of the chloro and trifluoromethyl groups in 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester imparts unique reactivity and selectivity in various organic reactions. These functional groups enhance the compound’s ability to participate in cross-coupling reactions and provide additional sites for further functionalization.
- Reactivity: Compared to phenylboronic acid pinacol ester, the chloro and trifluoromethyl groups increase the compound’s reactivity towards nucleophiles and electrophiles, making it more versatile in synthetic applications .
Properties
Molecular Formula |
C13H15BClF3O3 |
|---|---|
Molecular Weight |
322.52 g/mol |
IUPAC Name |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(16,17)18)10(19)9(15)6-7/h5-6,19H,1-4H3 |
InChI Key |
YEYAEMZYDDNXKQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)
![Ethyl thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12280510.png)


![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)

